tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride
Description
tert-Butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride is a chiral piperidine derivative characterized by a stereospecific arrangement of amino (-NH2) and hydroxyl (-OH) groups at positions 3 and 4, respectively, within the piperidine ring. The tert-butoxycarbonyl (Boc) group at position 1 serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is structurally significant in medicinal chemistry, particularly in the development of protease inhibitors and receptor-targeting agents due to its hydrogen-bonding capabilities and conformational rigidity.
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNDPMQUQHWZIB-KZYPOYLOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach
The chiral pool strategy leverages enantiomerically pure starting materials to retain stereochemical integrity. A patented method begins with (3R,4S)-4-hydroxypiperidine-3-carboxylic acid, which undergoes Boc protection using tert-butyl chloroformate in dichloromethane (DCM) with triethylamine as a base. Subsequent reduction of the carboxylic acid to an alcohol via borane-THF complex yields the diol intermediate. Amination is achieved through a Mitsunobu reaction with diphenylphosphoryl azide (DPPA), followed by Staudinger reduction to introduce the amino group. Final hydrochloride salt formation is accomplished using HCl in dioxane.
Key Reaction Conditions:
Catalytic Asymmetric Synthesis
Catalytic asymmetric hydrogenation offers a scalable route to the (3S,4R) configuration. A rhodium-catalyzed hydrogenation of a β-keto enamine precursor (tert-butyl 4-oxopiperidine-1-carboxylate) in the presence of (R)-BINAP ligand achieves >98% ee. The hydroxyl group is introduced via Sharpless asymmetric dihydroxylation of a vinyl piperidine intermediate, followed by Boc protection and amination.
Optimization Insights:
Protection-Deprotection Techniques
The Boc group serves as a transient protector for the piperidine nitrogen. Industrial protocols employ tert-butyl chloroformate under Schotten-Baumann conditions (pH 9–10) to avoid racemization. Deprotection with HCl gas in ethyl acetate yields the hydrochloride salt, with purity >99% confirmed by ion chromatography.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalysts and Reagents
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Rhodium Catalysts : RhCl(PPh₃)₃ with (R)-BINAP provides superior enantioselectivity (>98% ee) compared to palladium analogs.
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Boron-Based Reducing Agents : BH₃·THF selectively reduces esters to alcohols without affecting Boc groups.
Analytical Characterization
Stereochemical Verification
X-ray crystallography remains the gold standard for confirming the (3S,4R) configuration. Chiral HPLC (Chiralpak® IA column, hexane/ethanol 90:10) resolves enantiomers with a resolution factor >2.0.
Purity Assessment
LC-MS (ESI+) identifies impurities at <0.1%, while potentiometric titration quantifies HCl content (99.2–99.8%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A telescoped process integrating Boc protection, hydrogenation, and salt formation in continuous flow reactors reduces cycle time by 40%. Key parameters:
Cost-Efficiency Metrics
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Solvent Recycling : DCM recovery via distillation saves $12/kg.
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Catalyst Loading : 0.5 mol% Rh achieves 99% conversion, reducing costs by 30%.
Data Tables
Table 1. Comparative Analysis of Synthetic Routes
Table 2. Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Boc Protection Temp | 0–5°C | +15% vs. 25°C |
| Hydrogenation Pressure | 50 psi H₂ | +20% vs. 30 psi |
| DMF vs. THF | DMF | +25% conversion |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the 4-position undergoes oxidation under controlled conditions. Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the hydroxyl group to a ketone, forming tert-butyl (3S,4R)-3-amino-4-oxopiperidine-1-carboxylate. This reaction proceeds at room temperature with yields exceeding 85%.
Key Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| PCC | Dichloromethane | 25°C | 85–90% |
Reduction Reactions
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Lithium Aluminum Hydride (LiAlH4) reduces the ketone (post-oxidation) to a secondary alcohol, though this is less common due to competing side reactions.
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Diisobutylaluminum Hydride (DIBAL-H) in tetrahydrofuran (THF) at –78°C selectively reduces ester derivatives without affecting the hydroxyl or amino groups .
Nucleophilic Substitution
The primary amino group at the 3-position participates in nucleophilic substitution reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine to form amide derivatives.
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) yields N-alkylated piperidine derivatives.
Example Reaction:
Acid-Base Reactivity
The compound exhibits pH-dependent behavior:
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Protonation : The amino group is protonated in acidic media (e.g., HCl), forming the hydrochloride salt.
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Deprotonation : In basic conditions (pH > 10), the hydroxyl group loses a proton, enabling conjugate base formation.
Stereochemical Considerations
The (3S,4R) configuration influences reaction outcomes:
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Retention of Configuration : Oxidation of the hydroxyl group retains stereochemistry at the 4-position.
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Inversion in Substitution : Alkylation of the amino group proceeds with inversion, confirmed by X-ray crystallography .
Deoxygenation Strategies
The hydroxyl group can be removed via the Barton–McCombie reaction :
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Conversion to a thiocarbonate using pentafluorophenyl chlorothionoformate.
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Radical-mediated deoxygenation with tributyltin hydride yields the deoxygenated piperidine derivative .
Reaction Pathway:
Stability and Reactivity Profile
| Property | Details |
|---|---|
| Thermal Stability | Stable up to 200°C; decomposes above 220°C. |
| Photoreactivity | Sensitive to UV light; storage in amber glass recommended. |
| Hydrolytic Sensitivity | Stable in neutral aqueous solutions; hydrolyzes in strong acids/bases. |
Scientific Research Applications
Drug Development
The compound is primarily investigated for its potential as a therapeutic agent. Its structural features make it a candidate for the development of drugs targeting neurological disorders. The hydroxypiperidine structure is known to interact with neurotransmitter systems, which can be beneficial in treating conditions like anxiety and depression.
Synthesis of Bioactive Molecules
tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that exhibit pharmacological activities. Researchers have synthesized analogs to explore their effects on specific biological targets, enhancing the understanding of structure-activity relationships (SAR).
Research Tool in Neuropharmacology
The compound has been used in studies assessing its impact on synaptic transmission and neuronal excitability. Its ability to modulate neurotransmitter release makes it a valuable tool for investigating the underlying mechanisms of neuropharmacological agents.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1: Neurotransmitter Interaction | To evaluate the interaction of the compound with serotonin receptors | Found to enhance serotonin receptor activity, suggesting potential antidepressant effects. |
| Study 2: Synthesis of Derivatives | To synthesize new analogs for SAR studies | Several derivatives showed increased potency against targeted biological pathways compared to the parent compound. |
| Study 3: Neuropharmacological Effects | To assess the compound's effects on neuronal excitability | Demonstrated significant modulation of excitatory neurotransmission in vitro, indicating potential therapeutic applications. |
Mechanism of Action
The mechanism of action of tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous piperidine and pyrrolidine derivatives. Key comparisons include:
Stereochemical and Functional Group Variations
tert-Butyl (3R,4S)-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride (CAS 1609403-03-3) Structure: Differs in stereochemistry (3R,4S vs. 3S,4R) and substituents (methyl group at C3 vs. hydroxyl group at C4). Data: Molecular weight 277.36 g/mol (unprotected form) vs. ~305 g/mol (estimated for the target compound with hydroxyl substitution).
tert-Butyl ((3S,4R)-4-methylpyrrolidin-3-yl)carbamate (CAS 3198-07-0)
- Structure : Pyrrolidine ring (5-membered) vs. piperidine (6-membered), with a methyl substituent at C3.
- Role : Demonstrates reduced steric hindrance compared to piperidine derivatives, favoring applications in small-molecule ligand synthesis .
(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride (CAS 2227126-09-0)
- Structure : Fluorine substituent at C4 and hydroxyl at C3 in a pyrrolidine scaffold.
- Properties : Enhanced electronegativity due to fluorine, influencing solubility and metabolic stability compared to the hydroxyl group in the target compound .
Crystallographic and Stability Insights
- The target compound’s hydrochloride salt form likely adopts a crystalline structure with hydrogen-bonding networks similar to related compounds like (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride (CAS C14H30ClNO2), which exhibits orthogonal crystal packing (space group P212121) and extensive intermolecular H-bonds involving chloride ions .
- Stability challenges arise from the Boc group’s sensitivity to acidic conditions, necessitating careful handling during synthesis, as noted for analogs like (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) .
Biological Activity
tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate hydrochloride (CAS Number: 1312812-78-4) is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate, exhibit promising anticancer activities. For instance, a study highlighted its cytotoxic effects against FaDu hypopharyngeal tumor cells, showing enhanced apoptosis induction compared to the reference drug bleomycin. This suggests that the compound may interact favorably with protein binding sites due to its three-dimensional structure .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrated that it could inhibit amyloid beta peptide aggregation, which is crucial in Alzheimer’s disease pathology. The compound exhibited a protective effect on astrocytes against toxicity induced by amyloid beta, reducing levels of inflammatory cytokines such as TNF-α .
Data Table: Biological Activities Summary
Case Study 1: Anticancer Efficacy
A study focused on the synthesis of various piperidine derivatives, including tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate, found that these compounds could induce apoptosis in cancer cells through specific molecular pathways. The study utilized a combination of in vitro assays and molecular docking studies to elucidate the mechanism of action.
Case Study 2: Neuroprotective Mechanism
In another investigation, the neuroprotective effects of the compound were assessed using an in vivo model where rats were administered scopolamine. The results indicated that treatment with tert-butyl (3S,4R)-3-amino-4-hydroxypiperidine-1-carboxylate led to a significant decrease in cognitive decline associated with scopolamine-induced memory impairment .
Q & A
Q. What metabolomic interactions should be considered when studying this compound in biological systems?
- Methodology :
- LC-HRMS : Track metabolites with exact mass shifts (e.g., +15.9949 Da for hydroxylation) in liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
